Cas no 2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 化学的及び物理的性質
名前と識別子
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- 5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- EN300-1477116
- 2172471-39-3
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- インチ: 1S/C15H17N3/c16-11-3-1-2-10(8-11)12-4-5-15(17)14-9-18-7-6-13(12)14/h1-5,8,18H,6-7,9,16-17H2
- InChIKey: GEGIOKLOZDEPLT-UHFFFAOYSA-N
- ほほえんだ: N1CC2C(=CC=C(C3C=CC=C(C=3)N)C=2CC1)N
計算された属性
- せいみつぶんしりょう: 239.142247555g/mol
- どういたいしつりょう: 239.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.1Ų
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477116-500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-1477116-100mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477116-50mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 50mg |
$1020.0 | 2023-09-28 | ||
Enamine | EN300-1477116-250mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477116-1000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477116-1.0g |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1477116-2500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
Enamine | EN300-1477116-5000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477116-10000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 10000mg |
$5221.0 | 2023-09-28 |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4. Book reviews
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amineに関する追加情報
5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine: A Comprehensive Overview
5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine, also known by its CAS number 2172471-39-3, is a fascinating compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule features a tetrahydroisoquinoline backbone with an amino group at position 8 and a 3-aminophenyl substituent at position 5. This unique combination of functional groups makes it a promising candidate for various therapeutic applications.
The isoquinoline skeleton is a well-known framework in natural products and synthetic compounds, often associated with antimicrobial, antitumor, and anti-inflammatory properties. In the case of 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine, the presence of two amino groups introduces additional complexity and potential for interaction with biological targets. Recent studies have highlighted its ability to modulate key enzymes and receptors involved in neurodegenerative diseases, making it a subject of interest for drug discovery efforts.
One of the most intriguing aspects of this compound is its potential role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is linked to cognitive decline in Alzheimer's patients. Additionally, its ability to scavenge free radicals suggests a protective role against oxidative stress, a common factor in neurodegenerative conditions.
The synthesis of 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves a multi-step process that typically begins with the preparation of the isoquinoline core. This is followed by functionalization at specific positions to introduce the amino groups. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, paving the way for larger-scale production if clinical trials prove successful.
In terms of pharmacokinetics, this compound exhibits moderate solubility and permeability, which are essential for oral bioavailability. Preclinical studies have demonstrated that it can cross the blood-brain barrier effectively, a critical attribute for drugs targeting central nervous system disorders. However, further research is needed to optimize its pharmacokinetic profile and minimize potential off-target effects.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed that it binds effectively to AChE through hydrogen bonding and hydrophobic interactions. These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In conclusion, 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine represents a promising lead compound in the quest for novel therapies for neurodegenerative diseases. Its unique structure, coupled with recent advances in synthesis and computational modeling techniques, positions it as a key player in future drug development pipelines.
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